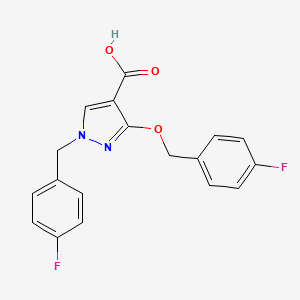

1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxylic acid

Description

1-(4-Fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxylic acid is a fluorinated pyrazole derivative characterized by dual 4-fluorobenzyl substituents. The compound features a pyrazole core with a carboxylic acid group at position 4, a 4-fluorobenzyl group at position 1, and a 4-fluorobenzyl ether at position 2.

Properties

IUPAC Name |

3-[(4-fluorophenyl)methoxy]-1-[(4-fluorophenyl)methyl]pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F2N2O3/c19-14-5-1-12(2-6-14)9-22-10-16(18(23)24)17(21-22)25-11-13-3-7-15(20)8-4-13/h1-8,10H,9,11H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGASKMXURJGHSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=C(C(=N2)OCC3=CC=C(C=C3)F)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Introduction of the fluorobenzyl groups: This step involves the reaction of the pyrazole intermediate with 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorobenzyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by:

Binding to enzymes: Inhibiting or activating enzyme activity.

Interacting with receptors: Modulating receptor function.

Affecting cellular pathways: Influencing signaling pathways involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Properties

Key Observations:

- Fluorination Impact: The dual 4-fluorobenzyl groups in the target compound increase lipophilicity and metabolic stability compared to non-fluorinated analogs like 1-benzyl-3-(benzyloxy)-N-(4-fluorobenzyl)-1H-pyrazole-4-carboxamide .

- Carboxylic Acid vs.

Key Insights:

- The target compound’s carboxylic acid group may confer antimicrobial or anti-inflammatory properties, as seen in similar pyrazole-4-carboxylic acids .

Biological Activity

1-(4-Fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxylic acid, identified by the CAS number 1014091-74-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHFNO

- Molecular Weight : 449.4 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its role as a modulator in neurological pathways and its potential therapeutic applications.

Research indicates that compounds like 1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxylic acid may act as positive allosteric modulators (PAMs) for certain glutamate receptors, particularly the N-methyl-D-aspartate receptors (NMDARs). These receptors are crucial for synaptic plasticity and memory function, linking the compound to potential treatments for neurological disorders such as Alzheimer's disease and schizophrenia .

Case Studies and Research Findings

Several studies have highlighted the compound's activity:

-

Study on NMDAR Modulation :

- A study reported that derivatives of pyrazole compounds exhibited significant potentiation of NMDAR activity. The doubling concentration for effective modulation was analyzed, with results indicating improved activity compared to earlier compounds .

- Table 1 summarizes the doubling concentrations of selected compounds, including the pyrazole derivatives.

Compound Name Doubling Concentration (μM) Max Potentiation (%) CIQ 10 130 New Derivative 5 150 -

In Vivo Studies :

- In vivo studies demonstrated that compounds similar to 1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxylic acid can enhance cognitive functions in animal models. The modulation of NMDARs is believed to contribute to these effects, suggesting a pathway for developing cognitive enhancers .

- Synthetic Pathways :

Toxicity and Safety Profile

While specific toxicity data on 1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxylic acid is limited, related compounds have shown varying degrees of toxicity in preliminary studies. It is crucial to conduct thorough safety assessments before clinical applications.

Q & A

How can researchers optimize the synthetic route for 1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxylic acid to improve yield and purity?

Basic Research Question

Methodological Answer:

The synthesis involves multi-step fluorobenzylation and pyrazole ring formation. Key strategies include:

- Fluorobenzyl Group Introduction : Use of 4-fluorobenzyl bromide or chloride under basic conditions (e.g., K₂CO₃ in DMF) for alkylation, monitored by TLC or HPLC to track intermediates .

- Pyrazole Core Construction : Cyclocondensation of hydrazine derivatives with β-keto esters, followed by oxidation to the carboxylic acid. Microwave-assisted synthesis may reduce reaction time and improve regioselectivity .

- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures to isolate the final product. Purity can be verified via HPLC (C18 column, acetonitrile/water mobile phase) .

What advanced analytical techniques are critical for confirming the structure and regiochemistry of this compound?

Basic Research Question

Methodological Answer:

- X-ray Crystallography : Resolves stereochemical ambiguities and confirms the substitution pattern on the pyrazole ring. For example, C–F bond lengths (~1.35 Å) and dihedral angles between fluorobenzyl groups can validate spatial orientation .

- 2D NMR (HSQC, HMBC) : Assigns proton-carbon correlations, distinguishing between N- and O-fluorobenzyl groups. Key signals include pyrazole C4-carboxylic acid (~165 ppm in ¹³C NMR) and aromatic protons (δ 7.2–7.5 ppm in ¹H NMR) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ expected for C₁₉H₁₅F₂N₂O₃: 381.1004) .

How should researchers address contradictions in reported biological activity data for fluorinated pyrazole derivatives?

Advanced Research Question

Methodological Answer:

- Source Analysis : Compare assay conditions (e.g., cell lines, concentration ranges). For instance, discrepancies in IC₅₀ values may arise from variations in ATP concentration in kinase inhibition assays .

- Purity Validation : Re-test compounds using orthogonal methods (e.g., LC-MS for chemical purity, endotoxin testing for cell-based assays). Contaminants like unreacted 4-fluorobenzyl bromide (toxic to cells) may skew results .

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replace fluorobenzyl with chlorobenzyl) to isolate pharmacophoric groups responsible for activity .

What computational strategies predict the solubility and bioavailability of this carboxylic acid derivative?

Advanced Research Question

Methodological Answer:

- LogP Calculation : Use software like MarvinSuite or ACD/Labs to estimate partition coefficients. The carboxylic acid group (logP ~-1.3) counterbalances the lipophilic fluorobenzyl groups (logP ~+2.1 each), yielding a moderate overall logP (~1.9) .

- Solubility Enhancement : Salt formation (e.g., sodium or lysine salts) or co-crystallization with cyclodextrins. Aqueous solubility can be measured via shake-flask method (pH 7.4 PBS) .

- Molecular Dynamics Simulations : Predict membrane permeability using tools like GROMACS, focusing on hydrogen bonding with the carboxylic acid moiety .

How can the fluorination pattern influence metabolic stability in vivo?

Advanced Research Question

Methodological Answer:

- Metabolic Soft Spot Analysis : Incubate with liver microsomes (human/rat) and monitor via LC-MS. Fluorine at the benzyl position reduces CYP450-mediated oxidation compared to non-fluorinated analogs .

- Isotope-Labeling Studies : Use ¹⁸O-labeled carboxylic acid to track decarboxylation pathways. Stability in plasma (t₁/₂ >6 hrs) vs. liver homogenates (t₁/₂ <2 hrs) indicates esterase susceptibility .

- Prodrug Design : Replace the carboxylic acid with ethyl ester (improves absorption) and measure hydrolysis rates in simulated gastric fluid .

What strategies mitigate degradation during long-term storage?

Basic Research Question

Methodological Answer:

- Thermal Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months). Degradation products (e.g., decarboxylated pyrazole) can be identified via LC-MS .

- Light Protection : Store in amber glass under argon. UV-Vis spectroscopy tracks photooxidation of the fluorobenzyl ether linkage .

- Lyophilization : For long-term storage, lyophilize as a sodium salt and seal under vacuum to prevent hydrolysis .

How do researchers resolve synthetic challenges in scaling up this compound?

Advanced Research Question

Methodological Answer:

- Process Chemistry Optimization : Replace DMF with greener solvents (e.g., 2-MeTHF) for fluorobenzylation. Continuous flow reactors improve heat transfer and reduce exothermic risks .

- Catalyst Recycling : Use immobilized Pd catalysts for Suzuki couplings (if applicable) to minimize metal contamination .

- Quality by Design (QbD) : Design space exploration via DoE (e.g., varying temperature, stoichiometry) ensures robustness. Critical parameters include reaction pH (<7 to avoid ester hydrolysis) .

What are the implications of fluorine's electronegativity on the compound's reactivity?

Advanced Research Question

Methodological Answer:

- Electronic Effects : Fluorine's -I effect stabilizes the pyrazole ring, reducing electrophilic substitution at C5. DFT calculations (e.g., Gaussian) show increased electron density at the carboxylic acid group .

- Hydrogen Bonding : Fluorine enhances intermolecular interactions in crystal packing (e.g., C–F⋯H–N), impacting solubility and melting point .

- Metabolic Resistance : Fluorine blocks para-hydroxylation, a common metabolic pathway for benzyl groups. Radiolabeled studies (¹⁴C) confirm reduced metabolite formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.